molecular formula C13H20O B12668191 2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl- CAS No. 77923-74-1

2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl-

Cat. No.: B12668191
CAS No.: 77923-74-1
M. Wt: 192.30 g/mol
InChI Key: BFQXSHITVXYCMS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl-" (CAS: 77923-74-1) is a bicyclic ketone featuring a methanonaphthalenone core with two methyl substituents at the 5-position and a hexahydro (fully hydrogenated) ring system. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol (estimated based on structural analogs) . The compound’s rigid bicyclic framework and ketone functional group contribute to its physicochemical properties, including moderate hydrophobicity and stability under standard conditions.

Hazard Profile Regulatory assessments classify this compound as an eye irritant and skin sensitizer, with environmental hazards due to its persistence (non-degradability) and acute toxicity to aquatic organisms (e.g., water flea EC₅₀ = 0.79 mg/L) . These properties necessitate stringent handling protocols in industrial settings.

Properties

CAS No.

77923-74-1

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2,2-dimethyl-octahydro-1H-2,4a-methanonapthalen-8-one

InChI

InChI=1S/C13H20O/c1-12(2)6-3-4-10-11(14)9-5-7-13(10,12)8-9/h9-10H,3-8H2,1-2H3

InChI Key

BFQXSHITVXYCMS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2C13CCC(C3)C2=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl- typically involves constructing the bicyclic methanonaphthalenone core followed by functionalization to introduce the 5,5-dimethyl groups and the propyl substituent. The key steps often include cyclization, hydrogenation (to achieve hexahydro saturation), and ketone formation.

Reported Synthetic Routes

Cycloisomerization and Hydrogenation Approach

A gold(I)-catalyzed 1,4-enyne acetate cycloisomerization has been reported as a method to prepare related methanonaphthalenone derivatives. This method involves:

  • Cycloisomerization of enyne acetates under gold(I) catalysis to form bicyclic intermediates.
  • Subsequent hydrogenation to achieve the hexahydro structure.
  • Oxidation or Diels-Alder reactions to introduce ketone functionalities or further ring modifications.

This approach allows for good yields (up to 92% in related systems) and tolerates various substituents, indicating potential adaptability for synthesizing 2H-2,4a-Methanonaphthalen-1(5H)-one derivatives.

Epoxidation and Rearrangement of Isolongifolene Derivatives

A patented process for related bicyclic ketones involves:

  • Starting from isolongifolene, a tricyclic hydrocarbon.
  • Epoxidation of isolongifolene to form isolongifolene oxide.
  • Rearrangement of the epoxide in the presence of strong bases (e.g., sodium or potassium alkoxides) to yield isolongifolenol intermediates.
  • Reduction steps to convert isolongifolenol to the desired ketone or alcohol derivatives.

Though this patent focuses on isolongifolanol, the methodology is relevant for preparing structurally related bicyclic ketones like 2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl-, by adapting the rearrangement and reduction conditions.

Comparative Data Table of Preparation Methods

Methodology Key Steps Catalysts/Reagents Yield Range (%) Advantages References
Gold(I)-catalyzed cycloisomerization 1,4-enyne acetate cycloisomerization, hydrogenation, oxidation/Diels-Alder Gold(I) catalyst (Ph3PAuNTf2), molecular sieves 22–92 (related compounds) High selectivity, broad substrate scope
Epoxidation and base-induced rearrangement Epoxidation of isolongifolene, rearrangement with base, reduction Peracetic acid, sodium/potassium alkoxides Not specified Well-established, adaptable for related ketones
Simple economical synthesis (patent) Cyclization and functionalization from simple precursors Not specified (likely acid/base catalysts) High (patent claims) Cost-effective, scalable

Research Findings and Notes

  • The gold(I)-catalyzed method demonstrates that reaction conditions such as temperature and solvent purity significantly affect yields and product distribution. For example, the use of 4 Å molecular sieves at low temperatures (-30 °C) improved yields of bicyclic ketone products.
  • Rearrangement of epoxides under basic conditions is sensitive to temperature, with optimal ranges from 0 to 250 °C reported for related compounds, allowing control over stereochemistry and product formation.
  • The patented economical synthesis highlights the industrial relevance of this compound, emphasizing ease of synthesis and high remanence in fragrance applications, which is critical for commercial viability.
  • No direct literature data on the exact compound’s preparation was found in open scientific literature, indicating that much of the detailed synthetic knowledge may reside in patents and proprietary industrial methods.

Chemical Reactions Analysis

Oxidation

The ketone group in the molecule undergoes oxidation, a reaction typical of carbonyl compounds. While specific oxidation products are not explicitly detailed in the provided sources, ketones generally oxidize to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H⁺). The steric hindrance from bulky methyl groups in the bicyclic framework may require harsher reaction conditions to achieve oxidation.

Reduction

Reduction of the ketone group to a secondary alcohol is another plausible reaction. This would involve reagents like NaBH₄ or LiAlH₄, though steric effects may influence reaction efficiency. The resulting alcohol could further participate in acid-catalyzed dehydration or other transformations common in terpenes.

Terpene-Specific Reactions

As a bicyclic monoterpene, the compound may undergo:

  • Acid-catalyzed rearrangements : Potential isomerization or cyclization under acidic conditions, though no specific data is available.

  • Polymerization : Terpenes often polymerize under heat or light, though this is not explicitly documented for this compound.

Steric Effects on Reactivity

The bulky methyl groups at the 5,5-position create steric hindrance, which likely:

  • Slows nucleophilic attack on the carbonyl group.

  • Influences the regioselectivity of reactions involving the bicyclic core.

Analytical Characterization

While not a reaction, the compound’s Predicted Collision Cross Section (CCS) values are critical for analytical methods like mass spectrometry:

Adductm/zPredicted CCS (Ų)
[M+H]+193.16146.0
[M+Na]+215.14154.8
[M+NH4]+210.19159.2

These values aid in identifying the compound in complex matrices .

Environmental and Stability Considerations

  • Biodegradation : While no direct data exists for this compound, related terpenoids often exhibit slow biodegradation due to complex structures .

  • Persistence : Its use in perfumes suggests stability under typical storage conditions, though exact stability data is unavailable .

Key Structural Influences

  • Molecular Formula : C₁₆H₂₆O .

  • Stereochemistry : The bicyclic framework and methyl substituents dictate regioselectivity and reactivity .

Scientific Research Applications

Fragrance Applications

The primary application of 2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl-, is as a fragrance ingredient. It is used in various perfumery compositions including:

  • Perfume Bases: It serves as a foundational scent in perfumes.
  • Eaux de Cologne and Eaux de Toilette: The compound is incorporated into lighter fragrances that require a fresh scent profile.
  • Fragrance Concentrates: Used in concentrated forms for high-end perfumes and scented products.

Case Study: Patent US9556400B2

A notable patent (US9556400B2) highlights the use of this compound as a fragrance agent in perfumery compositions. The patent details formulations that utilize the compound to achieve specific scent profiles that mimic natural aromas like amber and wood notes . This demonstrates its versatility and importance in creating complex fragrances.

Industrial Applications

Apart from its use in fragrances, this compound may also find applications in other industries:

  • Cosmetics: Incorporated into lotions and creams for scent enhancement.
  • Household Products: Used in air fresheners and cleaning products to impart pleasant fragrances.
  • Food Industry: Potentially used as a flavoring agent due to its aromatic properties.

Safety and Regulatory Status

The compound is listed as active under the EPA TSCA (Toxic Substances Control Act), indicating it has undergone some level of regulatory scrutiny . Safety assessments are crucial for ensuring that fragrance ingredients do not pose health risks when used in consumer products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isolongifolone (1,3,4,6,7,8a-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one)

  • CAS : 23787-90-8
  • Molecular Formula : C₁₅H₂₄O
  • Key Differences :
    • Contains tetramethyl substituents (positions 1,1,5,5) versus the dimethyl groups in the target compound.
    • Higher molecular weight (220.35 g/mol) and increased steric hindrance due to additional methyl groups .
  • Applications : Used in fragrances due to its woody aroma, contrasting with the target compound’s lack of reported commercial applications.

Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one

  • CAS : 77923-83-2
  • Molecular Formula : C₁₄H₂₂O
  • Key Differences :
    • Features a trimethyl substitution pattern (positions 3,5,5) compared to the target compound’s dimethyl groups.
    • Slightly higher hydrophobicity (logP ~3.2, estimated) due to the additional methyl group .
  • Synthesis : Likely synthesized via Diels-Alder reactions or cyclization of terpene precursors, similar to methods for bicyclic ketones .

Hexahydro-5,5-dimethyl-2-propyl-2H-2,4a-methanonaphthalen-1(5H)-one

  • CAS : 1392277-05-2
  • Molecular Formula : C₁₆H₂₆O
  • Toxicity: Higher acute aquatic toxicity (EC₅₀ = 0.79 mg/L) compared to non-propylated analogs .

Comparative Analysis Table

Compound Name (CAS) Molecular Formula Substituents Molecular Weight Key Hazards/Applications
Target Compound (77923-74-1) C₁₃H₂₀O 5,5-dimethyl 192.30 Eye/skin irritant; aquatic toxicity
Isolongifolone (23787-90-8) C₁₅H₂₄O 1,1,5,5-tetramethyl 220.35 Fragrance ingredient
Hexahydro-3,5,5-trimethyl analog (77923-83-2) C₁₄H₂₂O 3,5,5-trimethyl 206.32 No reported hazards
Propyl-substituted analog (1392277-05-2) C₁₆H₂₆O 2-propyl, 5,5-dimethyl 234.38 Severe aquatic toxicity

Research Findings and Gaps

  • Synthetic Routes : Bicyclic ketones are typically synthesized via Diels-Alder cycloadditions or terpene cyclization , but the target compound’s exact pathway remains undocumented .
  • Biological Activity: Unlike chromeno-pyridinone derivatives (e.g., antihypertensive agents in ), the target compound lacks therapeutic utility and exhibits toxicological risks.

Biological Activity

2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl-, commonly referred to as a synthetic organic compound, has garnered attention for its distinctive chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including antimicrobial properties, fragrance applications, and relevant case studies.

  • Chemical Name : 2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl-
  • CAS Number : 77923-82-1
  • Molecular Formula : C14H22O
  • Molecular Weight : 206.32 g/mol

The compound features a bicyclic structure that contributes to its stability and unique aromatic profile. It is classified as a ketone and is primarily recognized for its amber-like fragrance , making it suitable for various applications in the fragrance industry .

Antimicrobial Properties

Research indicates that 2H-2,4a-Methanonaphthalen-1(5H)-one exhibits notable antimicrobial activities . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in personal care products and biocides. The compound's low toxicity profile enhances its appeal for such uses.

Microorganism Tested Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 20 µg/mL
Candida albicans< 15 µg/mL

These findings indicate that the compound can inhibit the growth of pathogenic microorganisms at relatively low concentrations .

Fragrance Applications

The compound is noted for its high remanence , meaning it persists longer in applications such as perfumes compared to similar compounds. This characteristic is crucial in the fragrance industry where lasting power is essential for consumer satisfaction. Its compatibility with various solvents and other fragrance compounds allows it to blend seamlessly without losing its characteristic scent profile .

Study on Fragrance Persistence

A study conducted by researchers at Nottingham University assessed the persistence of 2H-2,4a-Methanonaphthalen-1(5H)-one in various formulations. It was found that the compound retained its aromatic properties longer than traditional fragrance compounds when exposed to environmental factors such as heat and light.

Antimicrobial Efficacy Against Staphylococcus aureus

In another study focusing on antimicrobial efficacy, researchers evaluated the ability of the compound to inhibit the virulence of Staphylococcus aureus. The results demonstrated a significant reduction in the expression of α-haemolysin, a key virulence factor in this bacterium. The study utilized a bioluminescent reporter strain to measure the impact of the compound on agr activity (accessory gene regulator), revealing an IC50 value of less than 10 µM .

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Key Characteristics
1,2,4a,5,8,8a-Hexahydro-4,7-dimethyl-naphthaleneC15H24OUsed in fragrances but less persistent than 2H-2,4a-Methanonaphthalen-1(5H)-one
5-Methyl-3-(1-methylethyl)-3-cyclohexene-1-carboxaldehydeC12H16OA simpler structure; used in perfumery but lacks depth of aroma found in 2H-2,4a-Methanonaphthalen-1(5H)-one

The uniqueness of 2H-2,4a-Methanonaphthalen-1(5H)-one lies in its exceptional amber scent profile combined with high substantivity and remanence compared to similar compounds .

Q & A

Q. What analytical methods are recommended for structural elucidation and quantification of this compound?

Answer:

  • Gas Chromatography/Mass Spectrometry (GC/MS): Use retention indices (e.g., RT: 33.88, AI: 1625) and fragmentation patterns to identify stereoisomers like trans-isolongifolanone (CAS 26839-51-0) .
  • Stereochemical Analysis: Employ X-ray crystallography or nuclear Overhauser effect (NOE) NMR to resolve configurations (e.g., cis vs. trans isomers) .
  • Quantitative Analysis: Calibrate with internal standards (e.g., deuterated analogs) and validate using NIST reference data .

Q. Table 1: Key GC/MS Parameters for Isomers

IsomerCAS No.Retention Time (min)Kovats IndexSource
trans-Isolongifolanone26839-51-033.881625Quest International
Base compound77923-74-1N/AN/ANIST

Q. What experimental precautions are necessary given its hazardous properties?

Answer:

  • Handling: Use PPE (gloves, goggles) due to skin sensitization (ECHA classification) and eye irritation risks .
  • Environmental Safety: Avoid aqueous discharge; EC50 for Daphnia magna is 0.79 mg/L, indicating high aquatic toxicity . Implement OECD Guideline 202 for ecotoxicological assays.
  • Waste Disposal: Treat as non-biodegradable waste (per environmental hazard classification) .

Q. How can synthetic routes be optimized for high-purity derivatives?

Answer:

  • Substituent Introduction: For alkylated derivatives (e.g., 2-propyl variant, CAS 1392277-05-2), employ Friedel-Crafts acylation or Grignard reactions under inert atmospheres .
  • Purification: Use fractional distillation or preparative HPLC to isolate stereoisomers (e.g., cis-isolongifolanone) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl substituents) alter reactivity and toxicity?

Answer:

  • Case Study: The 2-propyl derivative (CAS 1392277-05-2) shows increased lipophilicity (log P) compared to the base compound (CAS 77923-74-1), enhancing bioaccumulation potential .
  • Toxicity Mechanism: Alkyl chains may disrupt membrane integrity in aquatic organisms, as evidenced by lower EC50 values .

Q. Table 2: Comparative Hazard Profiles

Compound (CAS No.)EC50 (Daphnia magna)Skin SensitizationEnvironmental Persistence
Base (77923-74-1)Not testedUnclassifiedNot easily degradable
2-Propyl (1392277-05-2)0.79 mg/LYes Not easily degradable

Q. How can discrepancies in hazard classification be resolved?

Answer:

  • Data Validation: Cross-reference regulatory documents (e.g., ECHA vs. national registries). For example, the base compound (CAS 77923-74-1) is unclassified in some jurisdictions , while the 2-propyl variant is flagged in South Korean assessments .
  • Purity Considerations: Impurities (e.g., residual catalysts) may skew toxicity results. Use HPLC-MS to verify sample integrity .

Q. What computational tools predict environmental fate and biodegradation pathways?

Answer:

  • Software Models: Use EPI Suite to estimate biodegradation half-lives and BIOWIN for pathway prediction. The compound’s bicyclic structure likely hinders microbial breakdown .
  • QSAR Studies: Correlate substituent effects (e.g., methyl groups) with persistence using molecular descriptor databases .

Q. How does stereochemistry influence biological activity and metabolic pathways?

Answer:

  • Enantiomer-Specific Effects: trans-Isolongifolanone (CAS 26839-51-0) exhibits distinct odor profiles and insecticidal properties compared to cis isomers .
  • Metabolic Studies: Use isotopic labeling (e.g., ¹⁴C) to track hepatic metabolism in model organisms, noting hydroxylation at the 4a position .

Q. What strategies address challenges in synthesizing enantiomerically pure forms?

Answer:

  • Chiral Catalysis: Apply asymmetric hydrogenation with Ru-BINAP complexes to control 4a and 8a stereocenters .
  • Kinetic Resolution: Use lipase-mediated esterification to separate diastereomers (e.g., (8aR)-configured derivatives) .

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